molecular formula C18H16N2O7 B4805392 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(ACETYLAMINO)ACETATE

2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(ACETYLAMINO)ACETATE

Cat. No.: B4805392
M. Wt: 372.3 g/mol
InChI Key: WZNFVCBEAIYYEW-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(acetylamino)acetate is a complex organic compound with a unique structure that includes nitrophenoxy and acetylamino groups

Preparation Methods

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(acetylamino)acetate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl acetate to form 4-(4-nitrophenoxy)phenyl acetate. This intermediate is then reacted with ethyl oxalyl chloride to produce 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate. Finally, the acetylamino group is introduced through a reaction with acetic anhydride and glycine .

Chemical Reactions Analysis

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(acetylamino)acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(acetylamino)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar compounds include:

  • 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl (benzoylamino)acetate
  • 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl (4-chlorophenyl)acetate

Compared to these compounds, 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(acetylamino)acetate is unique due to the presence of the acetylamino group, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-acetamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-12(21)19-10-18(23)26-11-17(22)13-2-6-15(7-3-13)27-16-8-4-14(5-9-16)20(24)25/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNFVCBEAIYYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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